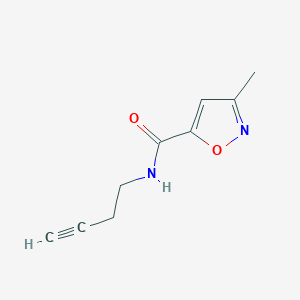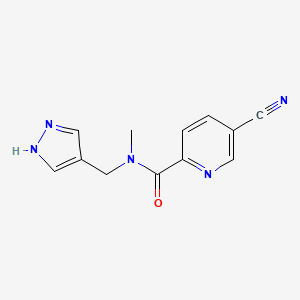
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide (referred to as CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has shown potential in treating autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
CP-690,550 selectively inhibits 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide and its downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. CP-690,550 also inhibits the activation of T cells and B cells by reducing the expression of cytokine receptors on their surface.
Biochemical and physiological effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines, such as IL-10. CP-690,550 also reduces the proliferation of T cells and B cells, as well as their activation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for use in lab experiments. It has high selectivity for 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which reduces the potential for off-target effects. CP-690,550 also has good oral bioavailability, which makes it suitable for use in animal models. However, CP-690,550 has some limitations, including its short half-life and the potential for immunosuppression, which can increase the risk of infection.
Zukünftige Richtungen
There are several future directions for the research on CP-690,550. One potential direction is to investigate its potential in treating other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study the long-term safety and efficacy of CP-690,550 in clinical trials. Additionally, there is a need to develop more selective JAK inhibitors that target specific JAK isoforms, which could reduce the risk of side effects. Finally, there is a need to investigate the potential of CP-690,550 in combination with other immunosuppressive agents, which could improve its therapeutic efficacy.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-cyano-6-methylpyridine with N-methyl-1H-pyrazole-4-carboxaldehyde to form 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with an amine, such as N-methyl-1H-pyrazole-4-carboxamide, to form CP-690,550. The synthesis of CP-690,550 has been optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, CP-690,550 reduces the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-17(8-10-6-15-16-7-10)12(18)11-3-2-9(4-13)5-14-11/h2-3,5-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERELXALOADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CNN=C1)C(=O)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B7577875.png)
![1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol](/img/structure/B7577902.png)
![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)
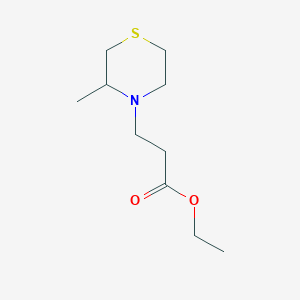
![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)
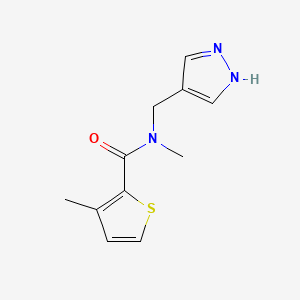
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
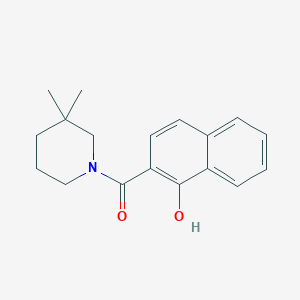
![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
